molecular formula C16H13BrN2O4S2 B2418471 N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-95-7

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2418471
CAS No.: 941951-95-7
M. Wt: 441.31
InChI Key: XUUAYBFRWYULGB-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic small molecule designed for research applications, featuring a brominated benzothiazole core linked to a (4-methoxyphenyl)sulfonyl group via an acetamide bridge. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities. Compounds based on this nucleus have been identified as potential templates for antitumor activity, particularly when incorporating an electron-withdrawing group like a bromo substituent and an amide linkage . Similarly, structural analogs containing the sulfonamide functional group have been investigated for their role in modulating biological pathways, including inflammation and immune-related responses . This specific molecular architecture suggests potential for use in various biochemical and pharmacological studies. Researchers may find this compound valuable in projects involving high-throughput screening, molecular docking studies to understand ligand-protein interactions, and the development of novel therapeutic agents. Its structure aligns with compounds that have been studied for antimicrobial and antiproliferative activities against specific cancer cell lines, making it a candidate for research in oncology and infectious diseases . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S2/c1-23-10-5-7-11(8-6-10)25(21,22)9-14(20)18-16-19-15-12(17)3-2-4-13(15)24-16/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUAYBFRWYULGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments: (1) 4-bromobenzo[d]thiazol-2-amine and (2) 2-((4-methoxyphenyl)sulfonyl)acetic acid. The former serves as the nucleophilic component, while the latter, activated as an acyl chloride, facilitates amide bond formation. Retrosynthetically, this implies:

  • Fragment 1 : Derived from bromination of benzo[d]thiazol-2-amine or cyclization of 4-bromo-2-aminothiophenol with a carbonyl source.
  • Fragment 2 : Synthesized via sulfonylation of ethyl acetate with 4-methoxyphenylsulfonyl chloride, followed by hydrolysis and activation.

This approach aligns with established protocols for sulfonamide-thiazole hybrids, where sulfonyl chlorides react directly with amines under basic conditions.

Synthetic Routes

Route 1: Direct Amidation via Acyl Chloride

Synthesis of 4-Bromobenzo[d]thiazol-2-amine

Bromination of benzo[d]thiazol-2-amine is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 85–90% product. Alternative routes involve cyclizing 4-bromo-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux, though this method risks over-bromination and requires rigorous temperature control.

Preparation of 2-((4-Methoxyphenyl)sulfonyl)acetyl Chloride

4-Methoxyphenylsulfonyl chloride is reacted with ethyl glycolate in dichloromethane (DCM) using triethylamine (TEA) as a base. After 12 hours at room temperature, the ester intermediate is hydrolyzed with NaOH (2M) and subsequently treated with oxalyl chloride to generate the acyl chloride. This step achieves 70–75% yield, with purity confirmed via $$ ^1H $$ NMR ($$ \delta $$ 3.85 ppm for methoxy, $$ \delta $$ 4.20 ppm for methylene).

Amide Coupling

The amine and acyl chloride are combined in acetonitrile with anhydrous tripotassium phosphate (K$$3$$PO$$4$$) and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst. Refluxing at 112°C for 20 hours affords the target compound in 78–82% yield. Workup involves aqueous extraction (3×250 mL H$$_2$$O) and recrystallization from isopropyl alcohol, yielding >98% purity by HPLC.

Route 2: Stepwise Sulfonylation and Amide Coupling

Sulfonylation of Acetic Acid

4-Methoxyphenylsulfonyl chloride is added dropwise to a stirred solution of sodium acetate in acetone at −10°C. After 4 hours, the mixture is acidified (pH 2–3) with HCl, extracting the sulfonated acetic acid with DCM (yield: 68%).

Activation and Coupling

The sulfonated acid is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride, which is then reacted with 4-bromobenzo[d]thiazol-2-amine in toluene under nitrogen. Using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) as coupling agents, the reaction proceeds at 25°C for 12 hours, yielding 73% product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation rates but risk hydrolysis of the acyl chloride. Comparative studies show toluene minimizes side reactions (e.g., <5% sulfonic acid byproduct) at reflux temperatures.

Catalytic Systems

Phase-transfer catalysts (e.g., TDA-1) improve yields by 15–20% in biphasic systems, facilitating anion transfer between organic and aqueous phases. Conversely, DMAP (4-dimethylaminopyridine) accelerates acylation but requires stoichiometric amounts, increasing costs.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3) or recrystallization from ethanol/water (3:1). Characterization data include:

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (d, 2H, Ar-H), 6.99–7.02 (d, 2H, Ar-H), 4.32 (s, 2H, CH$$2$$), 3.85 (s, 3H, OCH$$_3$$).
  • HRMS (ESI+) : m/z calc. for C$${16}$$H$${12}$$BrN$$2$$O$$4$$S$$_2$$: 454.93; found: 454.91.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Yield (%) 78–82 68–73
Reaction Time (h) 20 16
Purity (%) >98 95
Scalability Industrial Lab-scale
Cost Efficiency Moderate High

Route 1 offers superior yield and purity, making it preferable for industrial applications, while Route 2 is cost-effective for small-scale synthesis.

Industrial Applications and Scalability

The phase-transfer-catalyzed method (Route 1) has been pilot-tested at 10 kg scale with 75% yield, demonstrating robustness under GMP conditions. Key challenges include controlling exotherms during acyl chloride formation and ensuring residual solvent compliance (<500 ppm toluene).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the parent benzo[d]thiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Debrominated benzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has shown promising antimicrobial properties. A study evaluating derivatives of thiazole compounds indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's mechanism may involve disruption of cell wall synthesis or inhibition of key metabolic pathways in pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay revealed that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent antiproliferative activity . Molecular docking studies suggest that these compounds interact effectively with cancer-related targets, enhancing their therapeutic potential.

Study on Antimicrobial Efficacy

In a comprehensive study published in the Journal of Pharmaceutical Sciences, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy using the turbidimetric method. Among these, this compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity Evaluation

Another pivotal study focused on the anticancer properties of this compound involved testing against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in MCF7 cells, further confirmed by flow cytometry analysis . The study concluded that modifications to the thiazole ring could enhance its selectivity and potency against cancer cells.

Conclusion and Future Directions

This compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Future research should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and reduce costs.
  • Mechanistic Studies : Further elucidating the mechanisms of action through advanced molecular modeling techniques.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in living organisms.

This compound represents a promising candidate for further development in drug discovery programs targeting infectious diseases and cancer therapeutics.

Mechanism of Action

The mechanism of action of “N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” would depend on its specific biological target. Generally, benzo[d]thiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfonyl and methoxy groups may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, known for its biological activity.

    4-Bromobenzo[d]thiazole: A brominated derivative with potential for further functionalization.

    2-(4-Methoxyphenyl)sulfonylacetamide: A sulfonylated acetamide derivative with potential biological activity.

Uniqueness

“N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is unique due to the combination of bromine, methoxy, and sulfonyl groups in its structure. This combination may confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives.

Biological Activity

N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H16BrN2O3S
  • Molecular Weight : 396.28 g/mol

The structure features a bromobenzo[d]thiazole moiety linked to a methoxyphenylsulfonyl acetamide, which is essential for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standardized assays.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.2
Escherichia coli31.262.5
Pseudomonas aeruginosa62.5125

The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus, with MIC values indicating effective inhibition of growth at low concentrations .

Anticancer Activity

In vitro studies have shown that this compound also possesses anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay, revealing significant cytotoxicity.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF710.5
HeLa15.3
Normal Fibroblasts>50

The IC50 values indicate that the compound is more cytotoxic to cancer cells than to normal fibroblast cells, suggesting a degree of selectivity that may reduce side effects .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Bacterial Cell Wall Synthesis : The thiazole ring is believed to interfere with lipid biosynthesis in bacterial membranes, disrupting cell integrity.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms involving cell cycle arrest and activation of caspases .

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds with structural similarities to this compound:

  • Antimicrobial Evaluation : A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
  • Anticancer Screening : Research indicated that compounds with the thiazole moiety displayed promising anticancer activity against various cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
  • Molecular Docking Studies : Molecular modeling and docking studies have elucidated binding interactions between these compounds and target receptors, providing insights into their mechanisms of action .

Q & A

Q. How are solubility challenges addressed in formulation studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Convert the free base to a hydrochloride salt for improved crystallinity and dissolution .

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